sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate
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Overview
Description
Sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including multiple fluorine atoms and hydroxyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate involves several steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the Fluoroanilino Intermediate: This step involves the reaction of aniline with fluorinating agents under controlled conditions to introduce the fluorine atoms.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This is typically done using catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Scientific Research Applications
Sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine content but different structural features.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with hydroxyl and amino groups, used in different applications.
Uniqueness
Sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate is unique due to its combination of fluorine atoms and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22F2NNaO4 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate |
InChI |
InChI=1S/C24H23F2NO4.Na/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19;/h1-12,21-23,27-29H,13-14H2,(H,30,31);/q;+1/p-1/t21-,22+,23-;/m1./s1 |
InChI Key |
KZJBZXOASLIQKH-HZLAGBECSA-M |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)[O-])NC3=CC=C(C=C3)F)O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)[O-])NC3=CC=C(C=C3)F)O.[Na+] |
Origin of Product |
United States |
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